(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as piperidine. This is followed by the addition of cyanoacetamide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amide or cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its interactions with cellular pathways are of particular interest for developing new treatments.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorophenyl ring are crucial for binding to these targets, which can inhibit or modulate their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-fluoro-N′-(3-phenyl)benzimidamide
- (E)-2-fluoro-N′-phenylbenzimidamide
- (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide
Uniqueness
(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide is unique due to its combination of a cyano group, a fluorophenyl group, and a thiophene ring. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAQRFRKEHKBIH-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.